N,N-Dimethyl(2-(piperidin-4-YL)phenyl)methanamine
Overview
Description
N,N-Dimethyl(2-(piperidin-4-YL)phenyl)methanamine is a chemical compound that belongs to the class of aryl piperidines. It is commonly used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is known for its ability to incorporate rigidity into the linker region of bifunctional protein degraders, which can impact the 3D orientation of the degrader and optimize drug-like properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl(2-(piperidin-4-YL)phenyl)methanamine typically involves the reaction of 2-(piperidin-4-yl)phenylmethanamine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl(2-(piperidin-4-YL)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines .
Scientific Research Applications
N,N-Dimethyl(2-(piperidin-4-YL)phenyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a linker in PROTAC development.
Biology: Employed in the study of protein degradation pathways and the development of targeted therapies.
Medicine: Investigated for its potential use in drug development and targeted cancer therapies.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N,N-Dimethyl(2-(piperidin-4-YL)phenyl)methanamine involves its role as a linker in PROTACs. PROTACs are designed to recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The compound’s structure allows it to effectively bridge the target protein and the E3 ligase, facilitating the formation of a ternary complex and promoting protein degradation .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1-(4-piperidin-2-ylphenyl)methanamine dihydrochloride
- N,N-Dimethyl-1-(2-(piperidin-4-yl)phenyl)methanamine dihydrochloride
Uniqueness
N,N-Dimethyl(2-(piperidin-4-YL)phenyl)methanamine is unique due to its specific structure, which provides the necessary rigidity and flexibility required for effective PROTAC development. Its ability to optimize the 3D orientation of bifunctional protein degraders sets it apart from other similar compounds .
Properties
IUPAC Name |
N,N-dimethyl-1-(2-piperidin-4-ylphenyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-16(2)11-13-5-3-4-6-14(13)12-7-9-15-10-8-12/h3-6,12,15H,7-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXAMEVWUUGFLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1C2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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